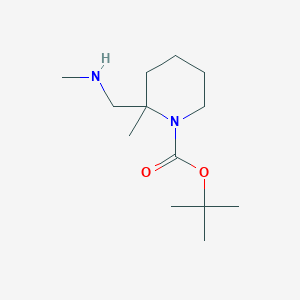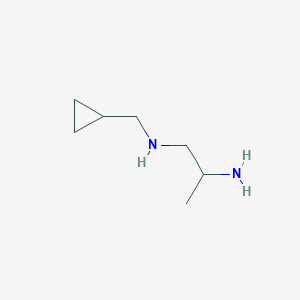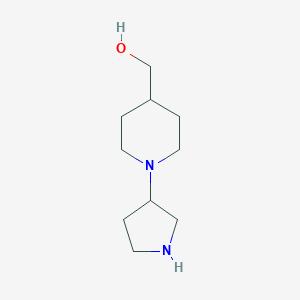
Hexakis(2-chloroethyl)-phosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(2-chloroethyl)-phosphoric triamide is a chemical compound known for its unique structure and properties It is characterized by the presence of six 2-chloroethyl groups attached to a phosphoric triamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexakis(2-chloroethyl)-phosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
POCl3+6HOCH2CH2Cl→(ClCH2CH2O)3P+3HCl
The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hexakis(2-chloroethyl)-phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The 2-chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce a wide range of functionalized phosphoric triamides.
Applications De Recherche Scientifique
Hexakis(2-chloroethyl)-phosphoric triamide has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hexakis(2-chloroethyl)-phosphoric triamide involves its interaction with various molecular targets. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of key biological pathways, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
- Tris(2-chloroethyl) phosphate
- Hexakis(1-(2-chloroethyl)-tetrazole-N4)copper(II) salts
Propriétés
Formule moléculaire |
C12H24Cl6N3OP |
|---|---|
Poids moléculaire |
470.0 g/mol |
Nom IUPAC |
N-[bis[bis(2-chloroethyl)amino]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C12H24Cl6N3OP/c13-1-7-19(8-2-14)23(22,20(9-3-15)10-4-16)21(11-5-17)12-6-18/h1-12H2 |
Clé InChI |
KKIUMVJFQQIINL-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


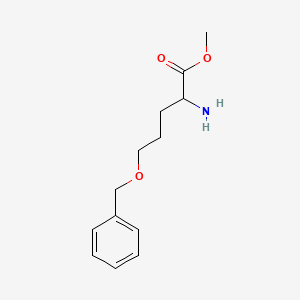

![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
![2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)


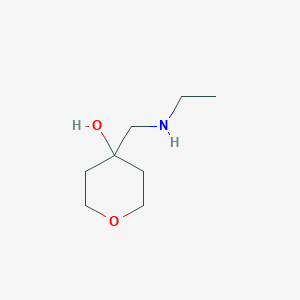
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
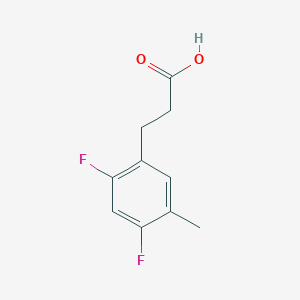
![2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15278854.png)
